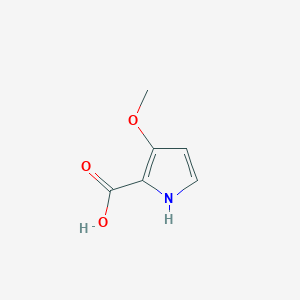
1H-Pyrrole-2-carboxylic acid, 3-methoxy-
Vue d'ensemble
Description
“1H-Pyrrole-2-carboxylic acid, 3-methoxy-” is a derivative of 1H-Pyrrole-2-carboxylic acid. The parent compound, 1H-Pyrrole-2-carboxylic acid, has a molecular formula of C5H5NO2 and a molecular weight of 111.0987 . The 3-methoxy- derivative would have an additional CH3O- group attached to the pyrrole ring.
Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2-carboxylic acid consists of a five-membered ring with alternating double bonds, one of which is a nitrogen atom . The carboxylic acid group is attached to one of the carbon atoms in the ring . In the case of “1H-Pyrrole-2-carboxylic acid, 3-methoxy-”, a methoxy group (CH3O-) would be attached to the third position on the pyrrole ring.Applications De Recherche Scientifique
Synthesis of Novel Antimicrobial Agents
1H-Pyrrole-2-carboxylic acid derivatives have been synthesized for their potential as antimicrobial agents. A study by Hublikar et al. (2019) demonstrated that novel pyrrole chalcone derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The activity was enhanced with the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Development of Electrochromic and Ion Receptor Materials
Pyrrole-based compounds have been investigated for their electrochromic and ion receptor properties. Mert et al. (2013) synthesized an etheric member of N-linked polybispyrroles, showing strong stability, reversible redox process, and promising electrochromic material properties. This compound also exhibited selective voltammetric response towards Na+ ions, making it a good candidate for metal recovery and ion sensors applications (Mert et al., 2013).
Generation of Pyrrolecarboxylic Acid Derivatives
The synthesis of pyrrolecarboxylic acid derivatives has been a subject of research due to their diverse applications. Galenko et al. (2017) reported the first synthesis of pyrroles via Fe(II)-catalyzed isomerization of 4-vinylisoxazoles, leading to various pyrrolecarboxylic acid derivatives under mild conditions. This method offered a new avenue for synthesizing fused pyrrolecarboxylic acid derivatives (Galenko et al., 2017).
Synthesis of Colored Oxidation Products
The oxidation of pyrrole derivatives has been explored for producing colored compounds. Bauer (1970) investigated the oxidation of various alkyl substituted 3-hydroxy-pyrroles, leading to the production of colored oxidation products, including tripyrrolic pigments and indigo dyestuffs. This research opens up potential applications in the synthesis of novel colored materials (Bauer, 1970).
Propriétés
IUPAC Name |
3-methoxy-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRJAXRJWNHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275627 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
CAS RN |
100047-63-0 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-1-(phenylmethyl)-, 5-oxide](/img/structure/B3196502.png)












